molecular formula C21H22F2N2O4S B2897565 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946344-65-6

4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2897565
CAS No.: 946344-65-6
M. Wt: 436.47
InChI Key: VPVZBYHSHMWKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 946344-65-6) is a spirocyclic derivative with a 1-oxa-4,8-diazaspiro[4.5]decane core. Its molecular formula is C₂₁H₂₂F₂N₂O₄S (MW: 436.47 g/mol) . Key structural features include:

  • A 4-fluoro-3-methylbenzenesulfonyl group at position 2.
  • A 4-fluorobenzoyl substituent at position 6.

Properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O4S/c1-15-14-18(6-7-19(15)23)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)16-2-4-17(22)5-3-16/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVZBYHSHMWKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable diazabicyclo compound and an appropriate electrophile.

    Introduction of Fluorinated Aromatic Rings: This step involves the use of fluorinated benzene derivatives, which are introduced through nucleophilic aromatic substitution reactions.

    Sulfonylation and Benzoylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its fluorinated aromatic rings and spirocyclic core could be useful in the design of new materials with unique electronic or optical properties.

    Industrial Chemistry: The compound could serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The fluorinated aromatic rings can enhance binding affinity through hydrophobic interactions and halogen bonding, while the spirocyclic core can provide structural rigidity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Spirocyclic Core

(A) 8-(4-Bromobenzoyl) Analog (G499-0278)
  • Molecular Formula : C₂₁H₂₂BrFN₂O₄S (MW: ~505.29 g/mol) .
  • Structural Difference : Replaces the 4-fluorobenzoyl group with 4-bromobenzoyl .
  • Impact : Bromine’s larger atomic radius and polarizability may alter steric interactions and binding kinetics. The increased molecular weight could reduce solubility compared to the fluorine analog .
(B) 8-(Cyclopropanecarbonyl) Analog (BG01054)
  • Molecular Formula : C₁₈H₂₃FN₂O₄S (MW: 382.45 g/mol) .
  • Structural Difference : Substitutes 4-fluorobenzoyl with cyclopropanecarbonyl .
(C) 4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl) Analog
  • Structural Difference : Replaces the 4-fluoro-3-methylbenzenesulfonyl group with 4-chlorobenzenesulfonyl and the 4-fluorobenzoyl with 4-ethoxybenzoyl .
  • Impact: Chlorine’s stronger electron-withdrawing effect compared to fluorine may increase sulfonyl group reactivity.

Functional Group Modifications

(A) Methoxy and Methylsulfonyl Derivatives
  • Example : 4-(4-Methoxyphenylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (MW: 390.47 g/mol) .
  • Structural Differences :
    • 4-Methoxyphenylsulfonyl instead of 4-fluoro-3-methylbenzenesulfonyl.
    • Methylsulfonyl instead of 4-fluorobenzoyl.
  • Methylsulfonyl is smaller and less polar than fluorobenzoyl, possibly improving solubility but reducing target affinity .
(B) Carboxylic Acid Derivatives
  • Example : 4-(4-Chloro-2-fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326813-62-0) .
  • Structural Difference : Incorporates a carboxylic acid group at position 3.
  • Impact : The acid group increases polarity, enhancing water solubility but limiting blood-brain barrier penetration. This modification is common in prodrug designs .

Pharmacological and Physicochemical Properties

Compound (CAS/ID) Substituents (Position 4/8) Molecular Weight (g/mol) Key Properties
Main Compound (946344-65-6) 4-Fluoro-3-methylbenzenesulfonyl / 4-Fluorobenzoyl 436.47 High lipophilicity (log P ~4.9), dual fluorination enhances metabolic stability
G499-0278 4-Fluoro-3-methylbenzenesulfonyl / 4-Bromobenzoyl ~505.29 Increased steric bulk; potential for halogen bonding
BG01054 (946339-67-9) 4-Fluoro-3-methylbenzenesulfonyl / Cyclopropanecarbonyl 382.45 Reduced aromaticity; improved metabolic resistance
Methoxy Analog (903306-61-6) 4-Methoxyphenylsulfonyl / Methylsulfonyl 390.47 Lower log P (~3.5); reduced receptor affinity

Biological Activity

The compound 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the spirocyclic class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a spirocyclic framework that incorporates both a sulfonyl group and a fluorobenzoyl moiety. The presence of these functional groups may influence its interaction with biological targets.

Structural Formula

  • Molecular Formula : C₁₅H₁₄F₂N₂O₂S
  • SMILES : CC1=C(C(=C(C1)S(=O)(=O)F)F)C(=O)N2CCN(C2=O)C(=O)C

Biological Activity Overview

The biological activity of the compound has been primarily investigated in relation to its potential as an antineoplastic agent , anti-inflammatory agent , and antimicrobial agent .

Antineoplastic Activity

Initial studies suggest that compounds with similar structural motifs can exhibit significant antitumor properties. For instance, spirocyclic compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The sulfonyl group in this compound may contribute to its anti-inflammatory effects by modulating inflammatory pathways. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models.

Antimicrobial Activity

Preliminary data indicate that this compound may possess antimicrobial properties against certain bacterial strains. The fluorinated aromatic rings are known to enhance lipophilicity, which can improve membrane permeability and facilitate antimicrobial action.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluating the cytotoxic effects of various spirocyclic compounds found that derivatives similar to this compound exhibited IC₅₀ values in the low micromolar range against several cancer cell lines (e.g., HeLa, MCF-7). The mechanism was attributed to the disruption of mitochondrial function and induction of oxidative stress.
  • Anti-inflammatory Research :
    • Research conducted on related diazaspiro compounds demonstrated their efficacy in reducing inflammation in murine models of acute lung injury. These compounds inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6.
  • Antimicrobial Testing :
    • In vitro assays revealed that this compound showed moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. Further studies are required to elucidate the specific mechanism of action.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AnticancerCytotoxicity against HeLa cells
Anti-inflammatoryReduced cytokine levels
AntimicrobialModerate activity against Gram-positive bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.